3-Bromo-6-chloro-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-6-chloro-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group is known for its unique physicochemical properties, which make this compound valuable in various scientific and industrial applications .
Mechanism of Action
Mode of Action
The interaction of 3-BCFMP with its targets remains an area of ongoing research. Nevertheless, we can infer that the trifluoromethyl group (CF₃) and the pyridine ring play crucial roles. The CF₃ group enhances lipophilicity and metabolic stability, while the pyridine structure contributes to its bioactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine typically involves the introduction of bromine, chlorine, and trifluoromethyl groups into a pyridine ring. One common method involves the chlorination and bromination of a trifluoromethyl-substituted pyridine precursor. The reaction conditions often include the use of halogenating agents such as bromine and chlorine under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions can yield various substituted pyridines.
- Oxidation reactions can produce pyridine N-oxides.
- Reduction reactions can lead to dehalogenated pyridine derivatives .
Scientific Research Applications
3-Bromo-6-chloro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
- 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
- 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine
- 3-Bromo-6-chloro-4-(trifluoromethyl)pyridine
Uniqueness: 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, provides a distinct set of chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
3-bromo-6-chloro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYJYRSSHPLAGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858621 | |
Record name | 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-63-4 | |
Record name | 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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